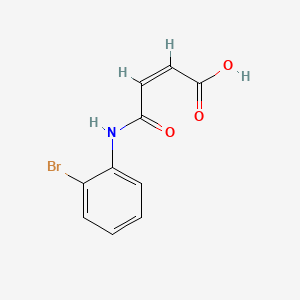
N-(2-Bromophenyl)maleamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromophenyl)maleamic acid is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of maleamic acid, where the maleamic acid moiety is bonded to a 2-bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-Bromophenyl)maleamic acid can be synthesized through a multi-step process. One common method involves the reaction of maleic anhydride with 2-bromoaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromophenyl)maleamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of N-(2-substituted phenyl)maleamic acids.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
N-(2-Bromophenyl)maleamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and polymers
Mécanisme D'action
The mechanism of action of N-(2-Bromophenyl)maleamic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would vary based on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)maleamic acid
- N-(4-Ethylphenyl)maleamic acid
- N-(1-Naphthyl)maleamic acid
- N-(3,3,5-Trimethylcyclohexyl)maleamic acid
- N,N’-(1,3-Phenylene)dimaleamic acid
- N,N’-Dodecamethylenebis(maleamic acid)
- Malonamic acid
Uniqueness
N-(2-Bromophenyl)maleamic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific types of chemical transformations, such as Suzuki-Miyaura coupling. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Propriétés
Numéro CAS |
59652-95-8 |
|---|---|
Formule moléculaire |
C10H8BrNO3 |
Poids moléculaire |
270.08 g/mol |
Nom IUPAC |
4-(2-bromoanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15) |
Clé InChI |
CJHBOIXAXNGQNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Br |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Br |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B3054248.png)
![[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid](/img/structure/B3054249.png)
![2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B3054250.png)

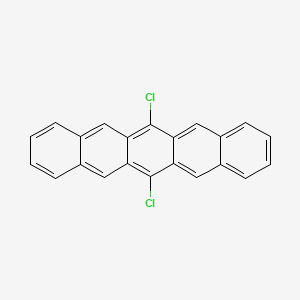
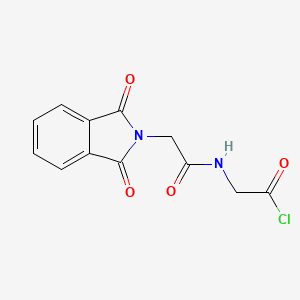

![N-[3-(Dimethylamino)propyl]formamide](/img/structure/B3054259.png)
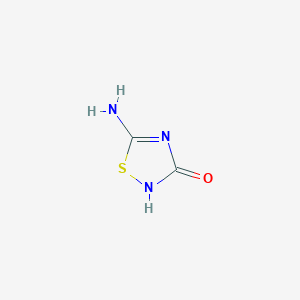
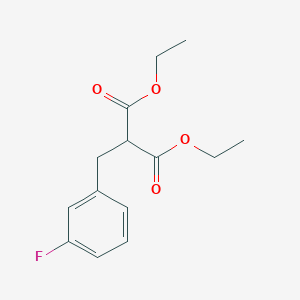
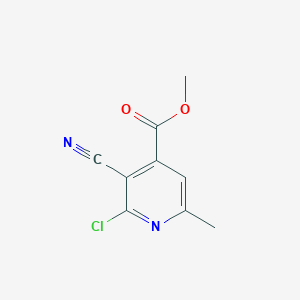
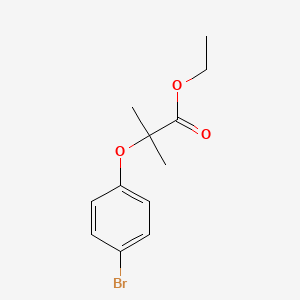
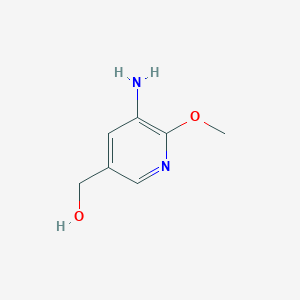
![[1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-](/img/structure/B3054267.png)
